![molecular formula C13H14N4O3 B2887050 6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 1797317-88-4](/img/structure/B2887050.png)
6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality 6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuromuscular Disorders
This compound has shown promise in the treatment of neuromuscular disorders, such as Charcot-Marie-Tooth disease . These disorders affect the nerves that control voluntary muscles, and the compound may help improve muscle function and reduce symptoms .
Muscle Disorders
It may also be beneficial in treating various muscle disorders, including hereditary inclusion body myositis and Duchenne muscular dystrophy . These conditions lead to muscle weakness and degeneration, and the compound could potentially slow down or reverse these effects .
Heart Disease
In the context of heart disease, particularly heart failure , the compound could offer a new approach to treatment by improving heart muscle function and reducing the progression of the disease .
Pulmonary Fibrosis
For conditions like idiopathic pulmonary fibrosis , a progressive lung disease, the compound might be used to slow down the scarring of lung tissue and improve respiratory function .
Liver Disease
Liver diseases, such as non-alcoholic steatohepatitis , could be treated with this compound by reducing liver inflammation and fibrosis, potentially improving liver health and function .
Inflammatory Bowel Disease
The compound has potential applications in treating inflammatory bowel diseases, including ulcerative colitis and Crohn’s disease , by reducing intestinal inflammation and promoting healing of the gut lining .
Cancer Treatment
It has been suggested that the compound could be used in cancer treatment for various types of cancer, such as breast cancer and colorectal cancer , by inhibiting cancer cell growth and inducing apoptosis .
Cognitive Impairment
Lastly, the compound may have applications in treating cognitive impairments, potentially improving memory and cognitive functions in conditions like Alzheimer’s disease .
特性
IUPAC Name |
6-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12-2-1-9(5-14-12)13(19)16-10-6-15-17(7-10)11-3-4-20-8-11/h1-2,5-7,11H,3-4,8H2,(H,14,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFHLWCTTBQZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。